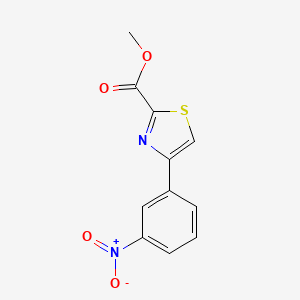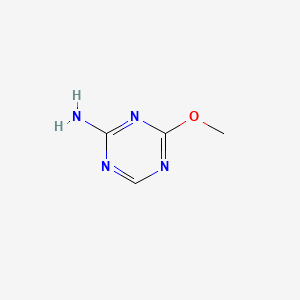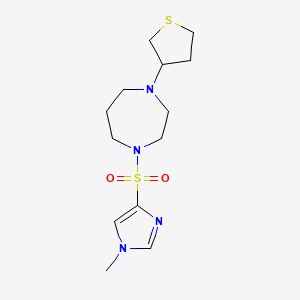![molecular formula C15H28N2OS B2996936 2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2415501-55-0](/img/structure/B2996936.png)
2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one, commonly known as Tianeptine, is a tricyclic antidepressant drug that is used to treat major depressive disorder. Tianeptine is a unique antidepressant because it has a different mechanism of action and biochemical profile than traditional antidepressants. In
Mécanisme D'action
Tianeptine's mechanism of action is not fully understood, but it is believed to work by modulating glutamate and serotonin neurotransmission. Tianeptine has been shown to increase the uptake of serotonin, which leads to increased serotonin levels in the brain. Tianeptine also has an effect on glutamate neurotransmission, which is involved in learning and memory.
Biochemical and Physiological Effects
Tianeptine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Tianeptine has also been shown to increase the density of glutamate receptors in the brain, which may contribute to its effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Tianeptine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on mood and cognitive function. Tianeptine is also relatively easy to administer and has a low risk of side effects.
One limitation of Tianeptine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Tianeptine is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on Tianeptine. One area of interest is its potential use in the treatment of other disorders such as post-traumatic stress disorder, fibromyalgia, and irritable bowel syndrome. Another area of interest is the development of new compounds that target the same neurotransmitter systems as Tianeptine but with improved efficacy and fewer side effects.
Conclusion
In conclusion, Tianeptine is a unique antidepressant drug that has a different mechanism of action and biochemical profile than traditional antidepressants. Tianeptine has been extensively studied for its effects on mood and cognitive function, and it has potential for use in the treatment of other disorders. While there are limitations to studying Tianeptine, it remains an important area of research for the future.
Méthodes De Synthèse
The synthesis method of Tianeptine involves the condensation of 2-aminoethanesulfonic acid with 4-chlorobutyryl chloride to form 2-(4-chlorobutyrylamino)ethanesulfonic acid. This compound is then reacted with 1,2,3,6-tetrahydro-2,6-dimethyl-4-pyridinecarboxaldehyde to form the final product, Tianeptine.
Applications De Recherche Scientifique
Tianeptine has been extensively studied for its antidepressant effects. It has been shown to improve mood, reduce anxiety, and enhance cognitive function. Tianeptine has also been studied for its potential use in the treatment of other disorders such as post-traumatic stress disorder, fibromyalgia, and irritable bowel syndrome.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2OS/c1-15(2,3)14(18)17-8-4-7-16(9-10-17)13-5-11-19-12-6-13/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJXMPECZPGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(CC1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)




![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
